

Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1-Indanone Derivatives

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Compound of Interest

Compound Name: 2-Phenyl-2,3-dihydro-1H-inden-1-one

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For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1-indanone scaffold, a rigid analog of chalcones, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] These compounds have been extensively explored for their therapeutic potential, particularly as anti-inflammatory agents, inhibitors of cholinesterases for the treatment of Alzheimer's disease, and as adenosine receptor antagonists.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-phenyl-1-indanone derivatives, supported by experimental data and detailed methodologies.

Anti-Inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have shown significant promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α) in lipopolysaccharide (LPS)-stimulated murine primary macrophages.[4][5] The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways like NF- κ B/MAPK and TLR4/JNK/NF- κ B.[5][6]

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 2-benzylidene-1-indanone derivatives. The data represents the percentage inhibition of cytokine release in

LPS-stimulated murine primary macrophages at a concentration of 10 μ M.[4]

Compound	Substitutions on Benzylidene Ring (Ring B)	Substitutions on Indanone Ring (Ring A)	% Inhibition of IL-6	% Inhibition of TNF- α
4a	4'-Methoxy	Unsubstituted	Equivalent to control	Equivalent to control
4d	3',4'-Dihydroxy	Unsubstituted	Potent Inhibition	Potent Inhibition
8f	4'-Hydroxy-3'-methoxy	5,6-Dimethoxy	Improved Activity	Improved Activity
8g	4'-Hydroxy-3'-methoxy	5-Methoxy	Moderate Activity	Moderate Activity

Data extracted from a study on 2-benzylidene-1-indanone derivatives for the treatment of acute lung injury.[4]

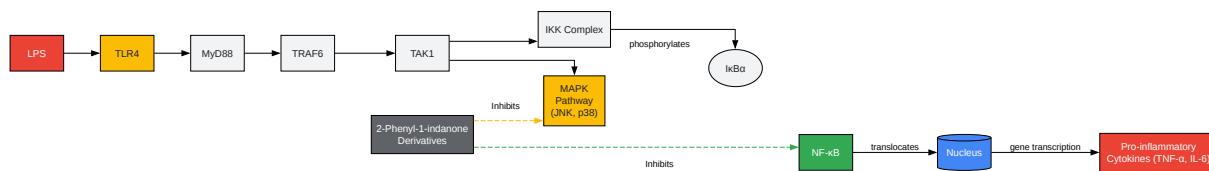
Experimental Protocol: In Vitro Anti-Inflammatory Assay

Cell Culture and Treatment: Murine primary macrophages (MPMs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[4] The cells are seeded in 96-well plates and pre-incubated with the test compounds (e.g., at 10 μ M) or vehicle (DMSO) for 30 minutes.[4] Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (0.5 μ g/mL) for 24 hours to induce an inflammatory response.[4]

Cytokine Measurement: The concentrations of TNF- α and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4] The percentage inhibition of cytokine release is calculated relative to the LPS-stimulated vehicle-treated control.

Cytotoxicity Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of MPMs is assessed using the MTT assay after 24 hours of treatment with the test compounds at the screening concentration.[4]

Signaling Pathway: LPS-Induced Pro-inflammatory Cytokine Production



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Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 2-phenyl-1-indanone derivatives.

Anti-Alzheimer's Activity (Cholinesterase Inhibition)

A significant area of investigation for 2-phenyl-1-indanone derivatives is in the development of multi-target-directed ligands for Alzheimer's disease.^[7] These compounds have been designed to inhibit acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE), as well as to prevent the aggregation of amyloid-beta (Aβ) peptides.^[7] The design of these molecules is often inspired by the structure of the approved drug donepezil, which contains an indanone core.^[8]

Quantitative Comparison of AChE Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected indanone derivatives against AChE.

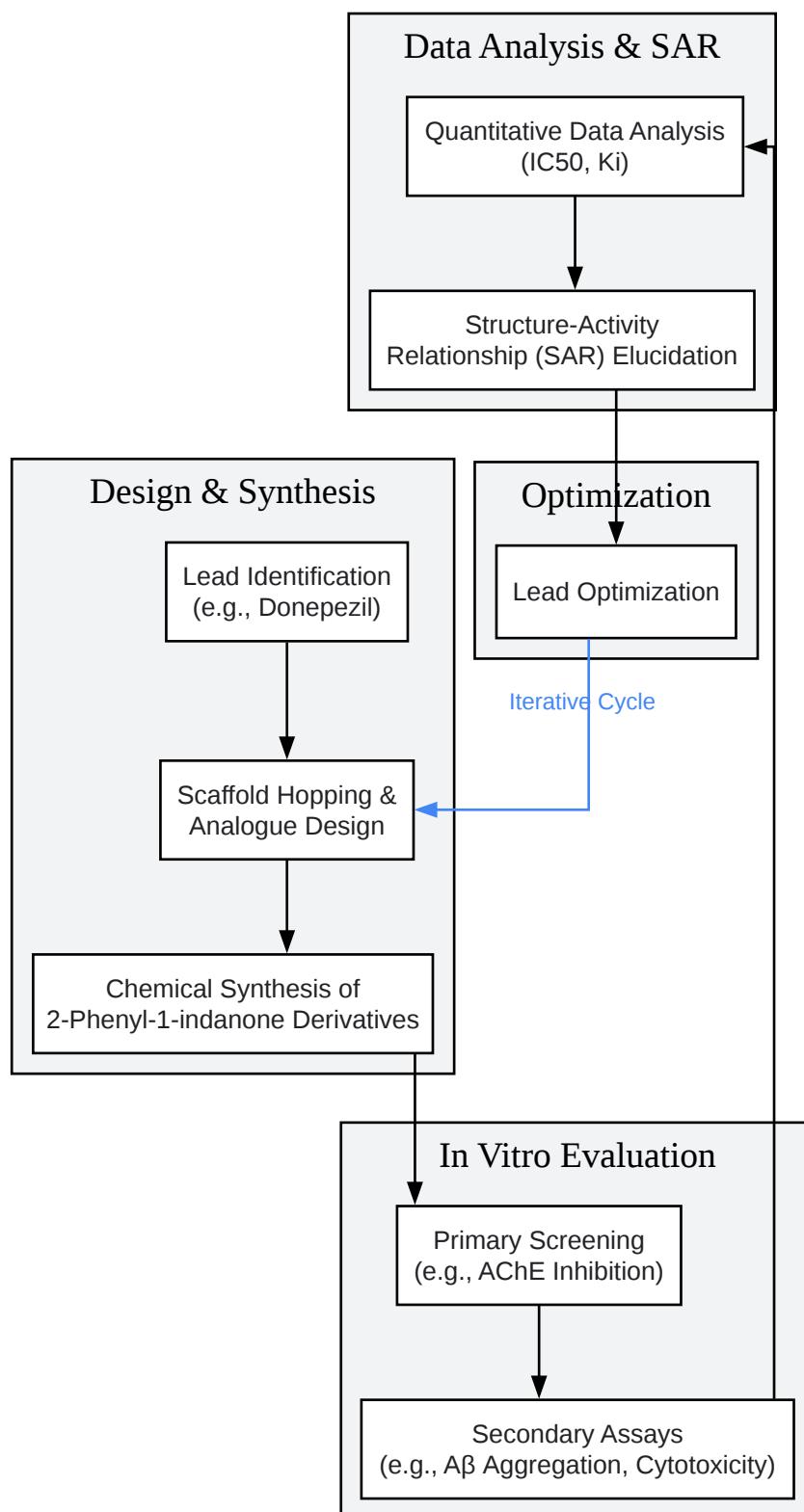
Compound	Key Structural Features	AChE IC ₅₀	A β Aggregation Inhibition (%)	Reference
4b	Dimethoxyindane with terminal aromatic ether	0.78 μ M	53.04%	[8]
9	Indanone with N-benzylpiperidine moiety	14.8 nM	85.5%	[7]
14	Indanone with N-benzylpiperidine moiety	18.6 nM	83.8%	[7]
1h	5-methoxyindan-1-one with N-benzyl(ethyl)amino group	39 nM	Not Reported	[9]
Donepezil	Standard Drug	Similar to 9 and 14	Not Reported	[7][8]
Tacrine	Standard Drug	Lower than 9 and 14	Not Reported	[7]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Methodology: The AChE inhibitory activity is typically determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains a phosphate buffer, a source of AChE (e.g., from electric eel), the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a specific wavelength.

(e.g., 412 nm). The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow: SAR Study of 2-Phenyl-1-Indanone Derivatives

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Caption: A typical workflow for a structure-activity relationship (SAR) study of 2-phenyl-1-indanone derivatives.

Adenosine Receptor Antagonism

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists for A1 and A2A adenosine receptors (AR), which are potential targets for treating neurodegenerative conditions.[3]

Quantitative Comparison of Adenosine Receptor Binding Affinity

The binding affinities (Ki) of selected methoxy-substituted 2-benzylidene-1-indanone analogues at rat A1 and A2A adenosine receptors are presented below.

Compound	Substitutions on Indanone Ring (Ring A)	Substitutions on Benzylidene Ring (Ring B)	A1 AR Ki (nM)	A2A AR Ki (nM)
2c	4-Methoxy	3'-Hydroxy	41	97
2e	4-Methoxy	3',4'-Dihydroxy	42	78

Data from a study on methoxy-substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists.[3]

Experimental Protocol: Radioligand Binding Assay

Tissue Preparation: Tissue samples rich in the target receptors (e.g., rat brain regions) are collected and prepared to obtain membrane fractions.[3]

Competition Binding: The binding assays are performed in a competitive format. The membrane preparations are incubated with a specific radioligand for the target receptor (e.g., [³H]CPA for A1 AR) and varying concentrations of the unlabeled test compounds. After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

Data Analysis: The K_i values are calculated from the IC₅₀ values (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The 2-phenyl-1-indanone scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. SAR studies have revealed that substitutions on both the indanone ring system and the pendant phenyl ring are crucial for activity and selectivity. For anti-inflammatory agents, hydroxyl and methoxy groups on the benzylidene ring enhance activity. In the context of Alzheimer's disease, incorporating a basic amine moiety, similar to donepezil, leads to potent cholinesterase inhibitors. Furthermore, methoxy substitutions have been shown to be favorable for achieving dual antagonism at adenosine A1 and A2A receptors. The data and protocols presented in this guide offer a comparative overview to aid researchers in the rational design and development of novel 2-phenyl-1-indanone derivatives with improved therapeutic profiles.

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